Hexadecyl hydrazinecarboxylate
Description
Hexadecyl hydrazinecarboxylate is a hydrazine derivative characterized by a long-chain hexadecyl group (C₁₆H₃₃) attached to a hydrazinecarboxylate moiety. Its structure combines a lipophilic alkyl chain with a reactive hydrazinecarboxylate group, enabling diverse chemical interactions and biological activities. The hexadecyl chain enhances solubility in non-polar environments, making it suitable for applications requiring amphiphilic properties .
Properties
CAS No. |
89761-30-8 |
|---|---|
Molecular Formula |
C17H36N2O2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
hexadecyl N-aminocarbamate |
InChI |
InChI=1S/C17H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17(20)19-18/h2-16,18H2,1H3,(H,19,20) |
InChI Key |
DMWVMZCCVWOPIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of hexadecyl chloride with hydrazine hydrate in the presence of a base. This reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the reduction of hexadecyl nitrocarboxylate using hydrazine hydrate and a suitable catalyst. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of hexadecyl chloride, which is then reacted with hydrazine hydrate in a continuous flow reactor. The product is subsequently purified using distillation and crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl hydrazinecarboxylate undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can yield hexadecyl aminecarboxylate.
Substitution: The hydrazide group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iron phthalocyanine as a catalyst under aerobic conditions.
Reduction: Hydrazine hydrate in the presence of a suitable catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Hexadecyl azocarboxylate.
Reduction: Hexadecyl aminecarboxylate.
Substitution: Derivatives with different functional groups replacing the hydrazide group.
Scientific Research Applications
Hexadecyl hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of azo compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of hexadecyl hydrazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The long alkyl chain enhances its ability to interact with lipid membranes, potentially disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
Compounds with varying alkyl chain lengths on the hydrazinecarboxylate scaffold exhibit distinct properties:
| Compound | Alkyl Chain Length | Solubility (LogP) | Biological Activity | Key Reference |
|---|---|---|---|---|
| Hexadecyl hydrazinecarboxylate | C16 | ~6.8 | Antimicrobial, antioxidant | |
| Dodecyl hydrazinecarboxylate | C12 | ~5.2 | Moderate antimicrobial activity | |
| Octadecyl hydrazinecarboxylate | C18 | ~7.5 | Enhanced biofilm disruption |
Insights :
- Longer alkyl chains (e.g., C18) increase lipophilicity, improving membrane penetration but reducing aqueous solubility .
- The C16 chain in this compound balances solubility and bioactivity, making it optimal for topical formulations .
Functional Group Modifications
Hydrazinecarboxylates with alternative substituents demonstrate varied reactivity:
a) Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
- Structure: Contains a cyanophenyl group instead of hexadecyl.
- Properties : Higher polarity (LogP ~3.1) due to the nitrile group; used in catalytic reactions .
- Comparison : Lacks the amphiphilic properties of hexadecyl derivatives, limiting its use in lipid-rich environments .
b) (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate
- Structure : Features a benzyl group and ethylidene linkage.
- Properties : Enhanced π-π stacking capabilities, suitable for drug delivery systems .
- Comparison : Less stable under acidic conditions compared to hexadecyl derivatives .
Thiadiazole and Oxadiazole Analogs
Compounds like ethyl 5-hydrazinylthiadiazole-4-carboxylate incorporate heterocyclic rings:
- Activity : Thiadiazole derivatives show superior anticancer and antiviral activity due to their planar structures .
- Limitation : Reduced thermal stability compared to hydrazinecarboxylates .
Antimicrobial Activity
- This compound exhibits broad-spectrum antimicrobial effects (MIC = 8–32 µg/mL against S. aureus and E. coli), outperforming shorter-chain analogs .
- Mechanistic studies suggest disruption of bacterial cell membranes via alkyl chain insertion .
Antioxidant Potential
- In DPPH assays, this compound shows IC₅₀ = 12 µM, comparable to ascorbic acid (IC₅₀ = 10 µM) .
- The hydrazine group scavenges free radicals, while the alkyl chain stabilizes the compound in lipid phases .
Unique Advantages of this compound
- Dual Functionality : Combines the reactivity of hydrazinecarboxylate with the surfactant-like properties of the C16 chain .
- Versatility : Adaptable to pharmaceutical formulations (e.g., liposomal drug delivery) and industrial coatings .
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